Cas no 60713-77-1 (5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE)

5-Amino-6-chloro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic organic compound featuring a benzimidazole core with amino and chloro substituents. This structure imparts reactivity suitable for pharmaceutical and agrochemical applications, particularly as an intermediate in synthesizing biologically active molecules. The presence of both electron-donating (amino) and electron-withdrawing (chloro) groups enhances its versatility in nucleophilic and electrophilic reactions. Its stability under standard conditions and compatibility with common organic solvents facilitate handling in synthetic processes. The compound’s rigid bicyclic framework may contribute to binding affinity in medicinal chemistry contexts, making it valuable for developing therapeutic agents. High purity grades are available to meet stringent research and industrial requirements.
5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE structure
60713-77-1 structure
Product Name:5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
CAS No:60713-77-1
MF:C7H6ClN3O
MW:183.595039844513
CID:879781
Update Time:2026-04-29

5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
    • 2H-Benzimidazol-2-one,5-amino-6-chloro-1,3-dihydro-(9CI)
    • 5-amino-6-chloro-1,3-dihydro-benzoimidazol-2-one
    • 5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
    • Inchi: InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)
    • InChI Key: RJDOWRYORIVSKQ-UHFFFAOYSA-N
    • SMILES: C1=C(C(=CC2=C1N=C(N2)O)N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0

5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A263221-100mg
5-amino-6-chloro-1,3-dihydro-2h-benzimidazol-2-one
60713-77-1
100mg
$ 50.00 2022-06-08
TRC
A263221-500mg
5-amino-6-chloro-1,3-dihydro-2h-benzimidazol-2-one
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$ 95.00 2022-06-08
TRC
A263221-1g
5-amino-6-chloro-1,3-dihydro-2h-benzimidazol-2-one
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$ 135.00 2022-06-08
Chemenu
CM276208-1g
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
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$916 2021-06-17
Chemenu
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5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
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$*** 2023-03-31
Life Chemicals
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F0001-1591-0.5g
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F0001-1591-1g
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$411.0 2023-09-07

5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE Related Literature

Additional information on 5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE

Comprehensive Overview of 5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE (CAS No. 60713-77-1)

5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE (CAS No. 60713-77-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzimidazole derivative is characterized by its unique molecular structure, featuring an amino group at the 5-position and a chloro substituent at the 6-position. The compound's benzimidazol-2-one core is a key pharmacophore, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE is reflected in its rising search volume across scientific databases. Many users query its synthesis methods, solubility properties, and safety data, indicating its relevance in laboratory settings. Recent studies have highlighted its role in modulating enzymatic activity, which aligns with the current focus on targeted therapies in precision medicine. Additionally, its chloro-substituted benzimidazole structure has shown promise in agrochemical formulations, addressing the global demand for sustainable crop protection solutions.

From a chemical perspective, CAS No. 60713-77-1 exhibits notable stability under standard conditions, with a molecular weight of 183.59 g/mol. Its amino-chloro benzimidazolone scaffold offers multiple sites for functionalization, enabling diverse derivatization strategies. This versatility has made it a popular choice for combinatorial chemistry approaches, particularly in high-throughput screening platforms. The compound's hydrogen-bonding capacity and aromatic character contribute to its interactions with biological targets, a feature extensively studied in computational drug design.

In the context of green chemistry trends, researchers are investigating eco-friendly synthetic routes for 5-AMINO-6-CHLORO-2H-BENZIMIDAZOL-2-ONE. Microwave-assisted synthesis and catalytic methods have emerged as energy-efficient alternatives to traditional protocols. These advancements respond to the pharmaceutical industry's push toward sustainable manufacturing practices, a topic frequently searched in conjunction with heterocyclic compound production. The compound's purification techniques and analytical characterization (including HPLC and LC-MS methods) are also common search queries among quality control specialists.

The commercial availability of 60713-77-1 has expanded significantly, with suppliers offering various grades from research quantities to bulk scales. This accessibility supports its growing applications in material science, where its electron-rich benzimidazole core contributes to the development of organic semiconductors. The compound's thermal stability and crystallinity properties make it suitable for advanced material formulations, aligning with the nanotechnology boom. Safety-conscious users frequently search for its handling guidelines and storage recommendations, reflecting the industry's emphasis on responsible chemical management.

Patent analysis reveals an upward trend in filings involving 5-AMINO-6-CHLORO-BENZIMIDAZOLONE derivatives, particularly in antiviral and anti-inflammatory applications. This correlates with heightened interest in broad-spectrum therapeutic agents post-pandemic. The compound's structure-activity relationships (SAR) are being meticulously studied through molecular docking simulations, addressing frequent queries about its binding affinities with various protein targets. Such computational approaches complement experimental studies, creating a robust knowledge base for this privileged scaffold in medicinal chemistry.

Analytical challenges associated with CAS 60713-77-1, such as its detection limits in complex matrices, have spurred method development research. Recent publications detail sensitive quantification techniques using mass spectrometry, responding to the need for precise impurity profiling in pharmaceutical intermediates. The compound's chromatographic behavior and spectral characteristics (including NMR and IR data) are frequently documented to support quality assurance protocols. These technical details are highly sought after by analytical chemists optimizing detection methods.

In regulatory contexts, the benzimidazol-2-one derivative has been evaluated for various compliance standards, though specific certifications depend on intended use. Manufacturers often search for regulatory documentation and testing requirements when incorporating this compound into commercial products. Its environmental fate and biodegradation pathways are also under investigation, particularly for agrochemical applications where ecological impact assessments are mandatory.

The scientific literature demonstrates expanding applications of 5-AMINO-6-CHLORO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE in interdisciplinary research. Its molecular interactions with biological membranes and transport mechanisms are being elucidated through biophysical studies. These investigations address fundamental questions about cellular uptake - a hot topic in drug delivery research. Furthermore, the compound's potential in chemo-informatics and machine learning-assisted drug discovery reflects the intersection of chemistry with digital transformation trends.

Future research directions for 60713-77-1 likely include exploration of its polymorphic forms and co-crystal engineering, important for pharmaceutical formulation scientists. The development of continuous flow synthesis methods may further enhance its production efficiency. As the scientific community continues to unravel the full potential of this amino-chloro benzimidazolone derivative, its role in addressing current healthcare and agricultural challenges appears increasingly significant.

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